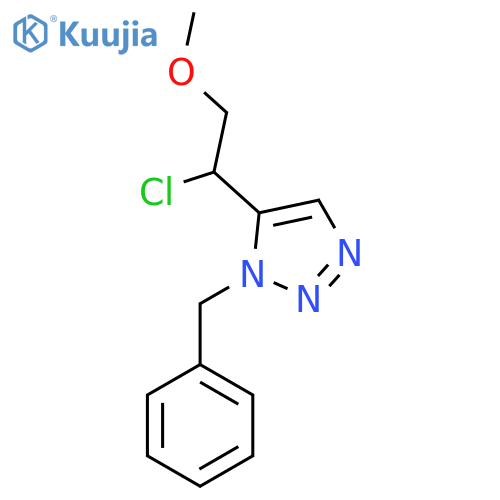

Cas no 2138340-82-4 (1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole)

1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole 化学的及び物理的性質

名前と識別子

-

- 2138340-82-4

- EN300-744541

- 1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole

-

- インチ: 1S/C12H14ClN3O/c1-17-9-11(13)12-7-14-15-16(12)8-10-5-3-2-4-6-10/h2-7,11H,8-9H2,1H3

- InChIKey: MDILWJZUMVGYEB-UHFFFAOYSA-N

- ほほえんだ: ClC(COC)C1=CN=NN1CC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 251.0825398g/mol

- どういたいしつりょう: 251.0825398g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 224

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 39.9Ų

1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-744541-2.5g |

1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole |

2138340-82-4 | 95.0% | 2.5g |

$2520.0 | 2025-03-11 | |

| Enamine | EN300-744541-0.05g |

1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole |

2138340-82-4 | 95.0% | 0.05g |

$1080.0 | 2025-03-11 | |

| Enamine | EN300-744541-0.25g |

1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole |

2138340-82-4 | 95.0% | 0.25g |

$1183.0 | 2025-03-11 | |

| Enamine | EN300-744541-1.0g |

1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole |

2138340-82-4 | 95.0% | 1.0g |

$1286.0 | 2025-03-11 | |

| Enamine | EN300-744541-5.0g |

1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole |

2138340-82-4 | 95.0% | 5.0g |

$3728.0 | 2025-03-11 | |

| Enamine | EN300-744541-10.0g |

1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole |

2138340-82-4 | 95.0% | 10.0g |

$5528.0 | 2025-03-11 | |

| Enamine | EN300-744541-0.1g |

1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole |

2138340-82-4 | 95.0% | 0.1g |

$1131.0 | 2025-03-11 | |

| Enamine | EN300-744541-0.5g |

1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole |

2138340-82-4 | 95.0% | 0.5g |

$1234.0 | 2025-03-11 |

1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole 関連文献

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450

-

Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756

-

4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688

-

Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049

1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazoleに関する追加情報

Research Brief on 1-Benzyl-5-(1-Chloro-2-Methoxyethyl)-1H-1,2,3-Triazole (CAS: 2138340-82-4)

The compound 1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole (CAS: 2138340-82-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the unique structural features of 1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole, which make it a promising scaffold for the design of novel bioactive molecules. The presence of the triazole ring, combined with the chloro-methoxyethyl and benzyl substituents, provides a versatile platform for further chemical modifications. Researchers have explored its role as a key intermediate in the synthesis of more complex molecules, particularly those targeting infectious diseases and cancer.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's efficacy as a precursor in the development of antimicrobial agents. The study revealed that derivatives of 1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole exhibited potent activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action was attributed to the disruption of bacterial cell wall synthesis, as confirmed through molecular docking studies.

Another significant advancement was reported in a 2024 preprint on bioRxiv, where the compound was investigated for its anticancer properties. The study found that 1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole derivatives could inhibit the proliferation of certain cancer cell lines, particularly those associated with breast and lung cancers. The researchers attributed this activity to the compound's ability to interfere with key signaling pathways, such as the PI3K/AKT/mTOR axis, which is often dysregulated in cancer.

From a synthetic chemistry perspective, recent work has focused on optimizing the production of 1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole to improve yield and purity. A 2023 paper in Organic Letters described a novel catalytic method using copper(I) catalysts, which significantly reduced reaction times and byproduct formation. This advancement is expected to facilitate larger-scale production and further pharmacological studies.

Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future research. Nevertheless, the growing body of evidence suggests that 1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole holds considerable promise as a versatile building block in medicinal chemistry and a potential therapeutic agent in its own right.

In conclusion, the latest research on 1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole (CAS: 2138340-82-4) underscores its multifaceted potential in drug discovery. Ongoing studies are expected to further elucidate its mechanisms of action and expand its applications, paving the way for novel treatments in infectious diseases and oncology.

2138340-82-4 (1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole) 関連製品

- 2171586-91-5(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclopentane-1-carboxylic acid)

- 1607273-04-0(4-methyl(1,3-thiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride)

- 1555424-17-3(N-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methylhydroxylamine)

- 318284-44-5(4-(4-Chlorophenyl)-1-(6-fluoro-2-pyridinyl)-3-pyrazolamine)

- 64194-58-7(6-Amino-5-formylamino-3H-pyrimidine-4-one)

- 898411-92-2(4-chloro-N-{2-oxo-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-trien-7-yl}benzamide)

- 2764018-83-7(6-[(Prop-2-en-1-yloxy)carbonyl]-6-azaspiro[3.4]oct-1-ene-2-carboxylic acid)

- 2138091-94-6(2-{2-Azabicyclo[3.1.0]hexan-2-yl}-8-bromoquinazoline)

- 866728-01-0(5-(2-fluorophenyl)methyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo4,3-cquinoline)

- 946315-14-6(1-{3-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}-4-3-(trifluoromethyl)benzenesulfonylpiperazine)